Methyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Methyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Therapeutic Estradiol is a synthetic form of estradiol, a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females, that may be used as hormone replacement therapy. Typically esterified, estradiol derivatives are formulated for oral, intravaginal, transdermal, or parenteral administration. As the primary, most potent estrogen hormone produced by the ovaries, estradiol binds to and activates specific nuclear receptors. Estradiol exhibits mild anabolic and metabolic properties, and increases blood coagulability. It may play a role in immune and inflammatory processes.
Beta-Estradiol, also known as estradiol-17beta or 17BETA oestradiol, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, Beta-estradiol is considered to be a steroid lipid molecule. Beta-Estradiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Beta-Estradiol has been found throughout most human tissues, and has also been primarily detected in saliva, blood, urine, and cerebrospinal fluid. Within the cell, Beta-estradiol is primarily located in the cytoplasm, membrane (predicted from logP), endoplasmic reticulum and mitochondria. In humans, Beta-estradiol is involved in the androgen and estrogen metabolism pathway and the estrone metabolism pathway. Beta-Estradiol is also involved in a couple of metabolic disorders, which include 17-Beta hydroxysteroid dehydrogenase III deficiency and aromatase deficiency. Outside of the human body, Beta-estradiol can be found in a number of food items such as yam, kombu, feijoa, and black cabbage. This makes Beta-estradiol a potential biomarker for the consumption of these food products. Beta-Estradiol is a potentially toxic compound.
Estradiol is a naturally occurring hormone circulating endogenously in females. It is commercially available in several hormone therapy products for managing conditions associated with reduced estrogen, such as vulvovaginal atrophy and hot flashes. Some available forms of estradiol include oral tablets, injections, vaginal rings, transdermal patches, sprays, gels, and creams. When used for oral or IM administration, estradiol is commonly synthesized as a pro-drug ester (such as [DB13952], [DB13953], [DB13954], [DB13955], and [DB13956]). Because it has a low oral bioavailability on its own, estradiol is commonly formulated with an ester side-chain. [DB00977] (EE) is a synthetic form of estradiol commonly used as the estrogenic component of most combination oral contraceptive pills (OCPs). Ethinyl estradiol is different from estradiol due to its higher biovailability and increased resistance to metabolism, rendering it more suitable for oral administration.
Brand Name: Vulcanchem
CAS No.: 141290-02-0
VCID: VC0170435
InChI: InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1
SMILES: CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Molecular Formula: C18H24O2
Molecular Weight: 272.4 g/mol

Methyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

CAS No.: 141290-02-0

Main Products

VCID: VC0170435

Molecular Formula: C18H24O2

Molecular Weight: 272.4 g/mol

Methyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. - 141290-02-0

CAS No. 141290-02-0
Product Name Methyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
IUPAC Name (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1
Standard InChIKey VOXZDWNPVJITMN-ZBRFXRBCSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O
Impurities Reported impurities (for estradiol hemihydrate) include: estra-1,3,5(10),9(11)-tetraene-3,17beta-diol, estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-estradiol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) and 4-methylestra-1,3,5(10)-triene-3,17beta-diol. /Estradiol hemihydrate/
SMILES CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Canonical SMILES CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Boiling Point 445.9±45.0
Colorform White crystalline powder. Prisms from 80% alcohol
White or slightly yellow, small crystals or crystalline powde
Melting Point 173
200.0 °C
178.5 °C
178.5°C
178-179°C
Physical Description Solid
White powder.
Description Therapeutic Estradiol is a synthetic form of estradiol, a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females, that may be used as hormone replacement therapy. Typically esterified, estradiol derivatives are formulated for oral, intravaginal, transdermal, or parenteral administration. As the primary, most potent estrogen hormone produced by the ovaries, estradiol binds to and activates specific nuclear receptors. Estradiol exhibits mild anabolic and metabolic properties, and increases blood coagulability. It may play a role in immune and inflammatory processes.
Beta-Estradiol, also known as estradiol-17beta or 17BETA oestradiol, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, Beta-estradiol is considered to be a steroid lipid molecule. Beta-Estradiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Beta-Estradiol has been found throughout most human tissues, and has also been primarily detected in saliva, blood, urine, and cerebrospinal fluid. Within the cell, Beta-estradiol is primarily located in the cytoplasm, membrane (predicted from logP), endoplasmic reticulum and mitochondria. In humans, Beta-estradiol is involved in the androgen and estrogen metabolism pathway and the estrone metabolism pathway. Beta-Estradiol is also involved in a couple of metabolic disorders, which include 17-Beta hydroxysteroid dehydrogenase III deficiency and aromatase deficiency. Outside of the human body, Beta-estradiol can be found in a number of food items such as yam, kombu, feijoa, and black cabbage. This makes Beta-estradiol a potential biomarker for the consumption of these food products. Beta-Estradiol is a potentially toxic compound.
Estradiol is a naturally occurring hormone circulating endogenously in females. It is commercially available in several hormone therapy products for managing conditions associated with reduced estrogen, such as vulvovaginal atrophy and hot flashes. Some available forms of estradiol include oral tablets, injections, vaginal rings, transdermal patches, sprays, gels, and creams. When used for oral or IM administration, estradiol is commonly synthesized as a pro-drug ester (such as [DB13952], [DB13953], [DB13954], [DB13955], and [DB13956]). Because it has a low oral bioavailability on its own, estradiol is commonly formulated with an ester side-chain. [DB00977] (EE) is a synthetic form of estradiol commonly used as the estrogenic component of most combination oral contraceptive pills (OCPs). Ethinyl estradiol is different from estradiol due to its higher biovailability and increased resistance to metabolism, rendering it more suitable for oral administration.
Solubility 3.6 mg/L (at 27 °C)
1.38e-05 M
Very soluble in acetone, ethanol, dioxane
Freely soluble in alcohol; soluble in acetone, dioxane, other organic solvents; solutions of fixed alkali hydroxides; sparingly soluble in vegetable oils.
In water, 3.90 mg/L at 27 °C
0.0036 mg/mL
Synonyms 17 beta Estradiol
17 beta Oestradiol
17 beta-Estradiol
17 beta-Oestradiol
Aerodiol
Delestrogen
Estrace
Estraderm TTS
Estradiol
Estradiol 17 alpha
Estradiol 17 beta
Estradiol 17beta
Estradiol Anhydrous
Estradiol Hemihydrate
Estradiol Hemihydrate, (17 alpha)-Isomer
Estradiol Monohydrate
estradiol valerate
estradiol valeriante
Estradiol, (+-)-Isomer
Estradiol, (-)-Isomer
Estradiol, (16 alpha,17 alpha)-Isomer
Estradiol, (16 alpha,17 beta)-Isomer
Estradiol, (17-alpha)-Isomer
Estradiol, (8 alpha,17 beta)-(+-)-Isomer
Estradiol, (8 alpha,17 beta)-Isomer
Estradiol, (9 beta,17 alpha)-Isomer
Estradiol, (9 beta,17 beta)-Isomer
Estradiol, Monosodium Salt
Estradiol, Sodium Salt
Estradiol-17 alpha
Estradiol-17 beta
Estradiol-17beta
Oestradiol
Ovocyclin
Progynon Depot
Progynon-Depot
Progynova
Vivelle
Vapor Pressure 6.38X10-9 mm Hg at 25 °C (est)
PubChem Compound 5757
Last Modified Nov 11 2021
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